(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide is a chemical compound characterized by a difluorophenyl group attached to a hydroxyethanimidamide moiety. Its molecular formula is , and it has a molecular weight of 186.16 g/mol. The compound is notable for its potential biological activities, particularly in the context of neurodegenerative diseases, due to its ability to penetrate the blood-brain barrier and interact with specific biological targets.
This compound can be synthesized through various methods, primarily involving the reaction of difluorobenzonitrile with hydroxylamine. It falls under the category of hydroxyethanimidamide derivatives, which are known for their diverse pharmacological properties. The structural features of (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide position it as a candidate for therapeutic applications in fields such as medicinal chemistry and drug development.
The synthesis of (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide typically involves the following steps:
Industrial-scale production may involve optimizing these conditions for yield and purity, utilizing larger quantities of reagents while maintaining strict control over reaction parameters .
The compound's structure can be represented by its SMILES notation: FC1=CC(C/C(N)=N/O)=CC(F)=C1, indicating the presence of a difluorophenyl ring and an imidamide group.
The distinct arrangement of atoms contributes to its chemical properties and biological activity .
(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide can undergo various chemical reactions:
These reactions are essential for understanding how this compound can be modified for enhanced biological activity or stability .
The mechanism of action for (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide primarily involves its interaction with specific enzymes that are implicated in neurodegenerative diseases. Research suggests that:
This mechanism highlights its potential as a therapeutic agent in treating conditions such as Parkinson's disease .
(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide has several promising applications in scientific research:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5